Compound Description: This compound is a 1,8-naphthyridine derivative featuring a cyclopropyl group at the N1 position, a fluorine atom at the C6 position, and a chlorine atom at the C7 position. The synthesis of this compound involved masking the C2-C3 double bond, regioselective methylation at the C5 position, and subsequent regeneration of the double bond [].
Compound Description: This 1,8-naphthyridine derivative features a methyl carboxylate group at the C3 position and an ethyl group at the N1 position. The crystal structure reveals a planar conformation for most atoms in the molecule, with intermolecular hydrogen bonding contributing to its solid-state arrangement [].
Compound Description: ITH4012 is a tacrine derivative with a benzol[1,8]naphthyridine core and an ethyl carboxylate group at the C3 position. It exhibits neuroprotective properties by acting as a calcium promotor and inducing the expression of the antiapoptotic protein Bcl-2 [].
Compound Description: This compound is characterized by a carbohydrazide moiety at the C3 position of the 1,8-naphthyridine scaffold. It exhibits intramolecular hydrogen bonding and forms centrosymmetric dimers in its crystal structure through intermolecular C–H⋯O hydrogen bonds [].
Organotin (IV) Derivatives of 1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo- 1,8-Naphthyridine-3-Carboxylic Acid (Nalidixic Acid) []
Compound Description: This study explores organotin carboxylates derived from nalidixic acid, a well-known antibacterial agent belonging to the 1,8-naphthyridine class. The organotin derivatives were synthesized by reacting nalidixic acid with various organotin compounds. These derivatives were characterized for their structure and screened for their antifungal and antibacterial activities [].
Compound Description: This compound is a 2-oxo-1,8-naphthyridine-3-carboxylic acid derivative with an amino group at the C4 position and an ethyl ester at the C3 position. It showed potent gastric antisecretory properties in a rat model, being more potent than cimetidine in reducing total acid output [].
Compound Description: This 2-oxo-1,8-naphthyridine derivative features a 4-methylpiperazine substituent at the C4 position. Like compound 35, it exhibits potent gastric antisecretory activity, proving more potent than cimetidine in reducing total acid output in rats [].
Compound Description: These compounds represent a series of 1,8-naphthyridine derivatives featuring a chlorine atom at the C2 position and an aldehyde group at the C3 position. These derivatives were utilized to synthesize various heterocyclic compounds, including oxazepane-4,7-diones and azetidin-2-ones, and were tested for their antibacterial activity [].
7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids []
Compound Description: This study investigates the structure-activity relationship of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids, focusing on the impact of substituents on the azetidine ring on antibacterial activity and physicochemical properties [].
Compound Description: This compound is a precursor used in the synthesis of pyrano[2,3-b][1,8]naphthyridine and pyrrolo[2,3-f][1,8]naphthyridine derivatives. Reaction with acetonitrile and acetic acid converts it to the corresponding pyrano[2,3-b][1,8]naphthyridine, which serves as a crucial intermediate for further derivatization [].
Compound Description: This study describes the synthesis of several imidazo[4,5-b][1,8]naphthyridine and triazolo[4,5-b][1,8]naphthyridine derivatives by reacting 6-amino-7-alkylamino-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine derivatives with various reagents. These compounds were designed and synthesized as potential antimicrobial agents [].
Compound Description: This compound, a thieno[2,3-b][1,8]naphthyridine derivative, was synthesized through a multi-step reaction sequence starting from a 6,7-disubstituted 1,8-naphthyridine. It exhibited significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa [].
Compound Description: This study focuses on synthesizing 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, with a specific emphasis on the antibacterial activity of derivatives containing a piperazine ring at the C7 position. The study showed that the presence of a cyclic amine at position 7 enhanced the in vitro antibacterial activity, and the 1,8-naphthyridine derivatives were generally more active than their 1,6-naphthyridine counterparts [].
Compound Description: This study describes the synthesis and antibacterial activity of several pyrazole and 1,3,4-oxadiazole derivatives of 2-phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide. The researchers utilized various reactions, including condensation and Vilsmeier-Haack reaction, to introduce the heterocyclic moieties [].
Compound Description: This study describes the synthesis of a series of 2-amino-4-substituted aryl-6-(2-methyl-1,8-naphthyridin-3-yl) nicotinonitriles from 3-acetyl-2-methyl-1,8-naphthyridine through condensation reactions with various aromatic aldehydes and malononitrile. These compounds were evaluated for their in vitro antibacterial and antifungal activities [].
Compound Description: This compound features a thiazolo[3,2-a]pyrimidine core substituted with a pyrazolone moiety and an ethyl carboxylate group. The compound serves as a versatile building block for synthesizing various fused heterocyclic systems by reacting it with diverse reagents [, ].
Compound Description: This compound features a tetrahydropyridine core with multiple substituents, including an ethyl carboxylate group. Its structure was confirmed by X-ray crystallography, revealing a distorted boat conformation for the tetrahydropyridine ring [].
7-(pyrazol-3 or 4-yl, 4- or 5-isoxazolyl and 4- or 5-pyrimidinyl)-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine and quinoline-3-carboxylic acids []
Compound Description: This study focuses on synthesizing and evaluating a series of 7-substituted quinolone and 1,8-naphthyridine-3-carboxylic acids. The researchers aimed to develop new antibacterial agents by introducing various heterocyclic substituents, including pyrazole, isoxazole, and pyrimidine rings, at the C7 position [].
Compound Description: This study introduces a series of 6-fluoro-7-cyclic amino-1,8-naphthyridine-3-carboxylic acid derivatives, designed and synthesized as potential antibacterial agents. These compounds feature a fluorine atom at the C6 position and various cyclic amines, including piperazine and pyrrolidine, at the C7 position [].
Compound Description: This study describes the synthesis and characterization of a series of alkyl 4-aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates. These compounds feature a dithiolopyridine core with various aryl substituents and an alkyl carboxylate group. Some of the synthesized compounds exhibited moderate growth-stimulating effects on sunflower seedlings and acted as herbicide safeners [].
Compound Description: This patent describes a series of 5-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates designed and synthesized as potential antibacterial agents. These compounds feature a variety of substituents at the C5 position, including alkyl, alkenyl, cycloalkyl, and nitrogen-containing heterocycles [].
Compound Description: This study focuses on synthesizing a series of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, a class of compounds structurally distinct from the target compound but relevant in the context of heterocyclic chemistry and potential biological activity [].
Compound Description: This compound contains a complex fused ring system incorporating thiazole, pyrimidine, and oxazine rings. It is synthesized from a pyrazolone-thiazole-pyrimidine precursor through a series of reactions, demonstrating the ability to construct intricate heterocyclic structures [].
Compound Description: This compound is a key intermediate in the synthesis of various substituted 1,8-naphthyridines and substituted quinazolin-4-ones that were evaluated for their hypotensive and central nervous system (CNS) activities [].
Compound Description: This compound is a flexible tridentate ligand designed for coordinating with metal ions. It features a 1,8-naphthyridine core with a diphenylphosphino group attached to the C2 amino group via a methylene linker. This ligand forms luminescent complexes with copper(I) and platinum(II) ions, highlighting its potential in developing new materials with interesting photophysical properties [].
Compound Description: This pyrido[2,3-d]pyrimidine derivative was synthesized and investigated for its cytotoxic activity against various cancer cell lines. Molecular docking studies were also performed to understand its interactions with target proteins [].
Compound Description: These compounds are key intermediates in synthesizing 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones [].
6-amino-3,4-dihydropryimidin-2(1H)-thione (Pyr-3), ethyl (R)-2mercapto-4-methyl-6-phenyl-1,6-dihydropyrimidine-5-carboxylate (Pyr-7) and ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4methyl-1,6dihydropyrimidine-5-carboxylate (Pyr-9) []
Compound Description: These pyrimidine derivatives were investigated for their corrosion inhibition properties on iron in acidic environments. Electrochemical and computational studies revealed their effectiveness as mixed-type inhibitors, adsorbing onto the iron surface and mitigating corrosion [].
Compound Description: This compound represents a pyrazolo[3,4-d]pyrimidine derivative synthesized and evaluated for its antitumor activity against the human breast adenocarcinoma (MCF-7) cell line. The compound showed potent growth inhibitory activity, exhibiting an IC50 value of 28.157 µg/mL [].
Compound Description: These 2,7-naphthyridine derivatives were synthesized through a Claisen-Dieckmann rearrangement of pyrrolo[3,4-c]pyridine precursors. The structures were confirmed by spectroscopic methods and, in one case, by X-ray crystallography. Notably, these compounds exhibited cytostatic activity in vitro against cancer cell lines [].
Compound Description: This compound represents a pyrazolo[3,4-d]pyrimidine derivative synthesized and evaluated for its antitumor activity. It exhibited potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 of 11 µM [].
Various pyridine and fused pyridine derivatives []
Compound Description: This study focuses on synthesizing a diverse range of pyridine and fused pyridine derivatives, including isoquinolines, pyrido[2,3-d]pyrimidines, 1,8-naphthyridines, and pyrazolo[3,4-b]pyridines [].
Compound Description: This compound serves as a crucial starting material for synthesizing various dipeptide heterocyclic derivatives. This compound already contains the core 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid moiety, demonstrating a strategic approach to incorporating this pharmacophore into more complex structures [].
Compound Description: This study focuses on synthesizing ethyl 3,4-dihydro-7-methylthio-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylates by reacting ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylates with formaldehyde in the presence of hydrochloric acid. The study aimed to explore the formation of pericyclic heterocycles containing thienopyrimidine units due to their potential pharmacological properties [].
Compound Description: This enol carbamate acts as a reversible inhibitor of fatty acid amide hydrolase (FAAH). Studies showed that ST4070 increased the brain levels of anandamide (AEA) and N-palmitoylethanolamine (PEA). It also exhibited significant analgesic and anti-allodynic effects in various animal models of pain, suggesting its potential as a therapeutic agent for managing neuropathic pain [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.